N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further linked to a tetrahydro-2H-pyran ring, which itself is substituted at the 4-position with a thiophen-2-yl moiety. This structural architecture combines aromatic, heterocyclic, and semi-rigid aliphatic components, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-17(13-3-4-14-15(10-13)24-12-20-14)19-11-18(5-7-22-8-6-18)16-2-1-9-23-16/h1-4,9-10,12H,5-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMRMCICIYTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.5 g/mol. The compound features a thiophene ring, a tetrahydro-pyran moiety, and a benzo[d]thiazole structure, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the thiophene and benzo[d]thiazole rings allows for significant interactions with enzymes and receptors involved in several biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity: The thiazole derivatives are often evaluated for their antibacterial properties, indicating potential applications in treating infections .
Biological Activity Overview
Research studies have highlighted various biological activities associated with compounds similar to this compound:
Case Studies and Research Findings
- Neuroprotective Effects:
- Antimicrobial Activity:
- Antioxidant Properties:
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests it could possess significant pharmacological properties. Benzothiazole derivatives, including this compound, have been widely studied for their biological activities, such as:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. For instance, benzothiazole derivatives have been reported to exhibit antibacterial potency superior to traditional antibiotics like ampicillin and streptomycin .
- Anti-inflammatory Properties : The presence of the benzothiazole moiety has been linked to anti-inflammatory effects. Research indicates that compounds in this class can stabilize cell membranes and reduce inflammation markers .
Antimicrobial Activity
Research has demonstrated that N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide may act effectively against a range of pathogens:
- Broad-Spectrum Efficacy : Similar compounds have shown broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microorganisms . This suggests that the compound could be developed into a new class of antimicrobial agents.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 1 | 2.50 | E. coli |
| Compound 2 | 10 | S. aureus |
| N-(benzothiazole derivative) | 20 | Pseudomonas aeruginosa |
Potential Therapeutic Applications
The unique structure of this compound opens avenues for therapeutic applications:
- Inhibition of DNA Gyrase B : Studies have indicated that related compounds can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- Antimicrobial Research : A study focusing on benzothiazole derivatives revealed significant antimicrobial activity against resistant strains of bacteria, suggesting that modifications to the structure can enhance efficacy .
- In Silico Studies : Computational analyses have shown that the compound can interact effectively with biological targets, indicating its potential for further development into drug candidates .
- Therapeutic Development : Ongoing research aims to optimize the synthesis of this compound and evaluate its pharmacokinetic properties to assess its viability as a therapeutic agent against infections caused by resistant bacteria .
Chemical Reactions Analysis
Analytical Characterization
The compound’s structure is confirmed using standard analytical techniques:
Potential Chemical Reactions
The compound’s structural features enable diverse reactivity:
3.1 Hydrolysis and Amide Reactions
-
Amide Hydrolysis : Under acidic or basic conditions, the carboxamide group may hydrolyze to form carboxylic acids or amines .
-
Nucleophilic Substitution : The benzo[d]thiazole ring’s sulfur atom could participate in displacement reactions with nucleophiles (e.g., hydroxide, amines) .
3.2 Electrophilic Aromatic Substitution
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Thiophene Reactivity : The thiophene ring may undergo electrophilic substitution (e.g., bromination, nitration) at positions 3 or 4 .
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Benzo[d]thiazole Reactivity : The aromatic core may react at position 6 (meta to the sulfur atom) under directed electrophilic substitution .
3.3 Ring-Opening Reactions
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Tetrahydro-2H-pyran Moiety : Acidic or basic conditions may lead to ring-opening of the cyclic ether, forming diols or carbonyl compounds.
Data Comparison
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S | |
| Molecular Weight | 341.43 g/mol | |
| Key Functional Groups | Carboxamide, benzo[d]thiazole, tetrahydro-2H-pyran |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold Variations
Compound 26 ():
2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide shares the benzo[d]thiazole-6-carboxamide core but differs in substituents. Instead of the tetrahydro-2H-pyran-thiophene group, it has a pyridine sulfonamide-phenyl chain. This substitution likely enhances solubility due to the polar sulfonamide but reduces conformational flexibility compared to the tetrahydro-2H-pyran ring in the target compound .
Compounds 85–93 (): These derivatives feature a benzo[d]thiazole-thiophene scaffold linked to sulfonamide groups (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-6-sulfonamide).
Compound 43 ():
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide replaces the tetrahydro-2H-pyran with a rigid cyclopropane ring. This substitution may limit conformational adaptability, affecting target engagement compared to the more flexible pyran ring in the target compound .
Pharmacokinetic and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
